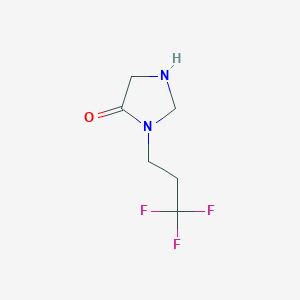

3-(3,3,3-Trifluoropropyl)imidazolidin-4-one

Description

Properties

IUPAC Name |

3-(3,3,3-trifluoropropyl)imidazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2O/c7-6(8,9)1-2-11-4-10-3-5(11)12/h10H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKXDYNHVDRULH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CN1)CCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3,3-Trifluoropropyl)imidazolidin-4-one typically involves the reaction of 3,3,3-trifluoropropylamine with glyoxal in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,3,3-Trifluoropropyl)imidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-(3,3,3-Trifluoropropyl)imidazolidin-4-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3,3,3-Trifluoropropyl)imidazolidin-4-one exerts its effects involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The imidazolidin-4-one ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Imidazolidinone Derivatives

Key Insights:

Fluorination Patterns: The trifluoropropyl group in the target compound provides a balance of hydrophobicity and electronic effects, contrasting with trifluoromethyl (in ’s compound) and trifluoropropylthio (in cangrelor). Longer fluorinated chains may enhance membrane permeability but could reduce solubility .

Core Modifications: The thioxo group in ’s compound replaces the carbonyl oxygen, reducing polarity and altering hydrogen-bonding interactions. This modification could impact solubility and target binding . Morpholinophenyl and isopropyl substituents () introduce steric bulk and aromaticity, likely influencing target selectivity and synthetic complexity .

Commercial availability of the target compound () implies established synthetic protocols, possibly leveraging nucleophilic substitution or cyclization strategies.

Biological Activity

3-(3,3,3-Trifluoropropyl)imidazolidin-4-one is a heterocyclic compound notable for its imidazolidinone ring structure and a trifluoropropyl substituent. This unique configuration enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and materials science. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

The compound's structure can be represented as follows:

- Chemical Formula : C₇H₈F₃N₂O

- CAS Number : 1551423-37-0

The trifluoropropyl group significantly influences the compound's chemical reactivity and biological interactions. Its lipophilic nature allows for better membrane permeability, which is crucial for biological activity.

Biological Activity

Preliminary studies have indicated that this compound exhibits various biological activities:

Interaction Studies

Understanding how this compound interacts with biological systems is critical. Interaction studies have focused on its protein binding capabilities and pharmacokinetic properties. The trifluoropropyl substituent enhances binding affinity to various biological targets due to increased hydrophobic interactions.

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antiparasitic | Disruption of physiological processes in parasites |

| 1-(Trifluoromethyl)imidazole | Antimicrobial | Inhibition of cell wall synthesis |

| 2-(Trifluoromethyl)thiazole | Antifungal | Inhibition of fungal cell membrane integrity |

Case Studies

- Efficacy Against Fleas : A study conducted on the efficacy of this compound against Ctenocephalides felis (the common cat flea) demonstrated significant reduction in flea viability at concentrations as low as 10 µg/mL. The study concluded that the compound could be a viable candidate for developing new antiparasitic treatments .

- Impact on Bacterial Growth : Another case study explored the antimicrobial effects of the compound against Staphylococcus aureus. Results indicated that at a concentration of 50 µg/mL, the compound inhibited bacterial growth by 70%, suggesting potential use in treating bacterial infections.

Synthesis Methods

Various synthesis methods for producing this compound have been reported. These methods typically involve the reaction of imidazolidinone derivatives with trifluoropropyl halides under controlled conditions to ensure high yields and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.